molecular formula C19H17Cl2N3O4S B15141892 Aurora kinase inhibitor-9

Aurora kinase inhibitor-9

Cat. No.: B15141892
M. Wt: 454.3 g/mol
InChI Key: SWOMTHLQJFJUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Aurora kinase inhibitor-9 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common synthetic route involves the use of Vilsmeier-Haack reagent to form pyrazole derivatives, which are then further modified to obtain the desired inhibitor . The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Aurora kinase inhibitor-9 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Aurora kinase inhibitor-9 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C19H17Cl2N3O4S

Molecular Weight

454.3 g/mol

IUPAC Name

ethyl 5,7-dichloro-4-[3-(methylsulfamoyl)anilino]quinoline-3-carboxylate

InChI

InChI=1S/C19H17Cl2N3O4S/c1-3-28-19(25)14-10-23-16-8-11(20)7-15(21)17(16)18(14)24-12-5-4-6-13(9-12)29(26,27)22-2/h4-10,22H,3H2,1-2H3,(H,23,24)

InChI Key

SWOMTHLQJFJUKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=C(C2=C1NC3=CC(=CC=C3)S(=O)(=O)NC)Cl)Cl

Origin of Product

United States

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